molecular formula C12H17NO2 B1317225 4-(4-Methoxyphenyl)piperidin-4-ol CAS No. 50329-87-8

4-(4-Methoxyphenyl)piperidin-4-ol

Cat. No.: B1317225
CAS No.: 50329-87-8
M. Wt: 207.27 g/mol
InChI Key: RGFHJSYBDBNFMX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperidin-4-ol, also known as Mephenoxalone, is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the 4-position. This compound is a white crystalline powder that is soluble in water and ethanol.

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions involves the chemokine receptor CCR5, which is a G-protein coupled receptor. This compound has been shown to act as a CCR5 antagonist, inhibiting the receptor’s activity and preventing the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor, as well as interactions with lipophilic groups on the receptor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immune cells, such as T-cells and macrophages, this compound inhibits the entry of HIV-1 by blocking the CCR5 receptor . This inhibition prevents the virus from infecting the cells, thereby reducing viral replication and spread. Additionally, this compound has been observed to influence cell signaling pathways related to immune response and inflammation, potentially modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. By binding to the receptor, this compound inhibits the receptor’s ability to facilitate HIV-1 entry into host cells . The binding interaction is characterized by a strong salt-bridge between the basic nitrogen atom of this compound and the receptor, as well as hydrophobic interactions with lipophilic groups on the receptor . This inhibition of CCR5 activity leads to a decrease in viral entry and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on the CCR5 receptor for extended periods . Degradation of the compound can occur under certain conditions, potentially reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor and reduces HIV-1 entry into host cells . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations that can affect its activity and efficacy . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for immune cells such as T-cells and macrophages . Its localization and accumulation within these cells are critical for its inhibitory effects on the CCR5 receptor and HIV-1 entry.

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the CCR5 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The activity and function of this compound are closely linked to its subcellular localization, as its inhibitory effects on the CCR5 receptor are dependent on its presence at the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate.

    Substitution with 4-Methoxyphenyl Group: The piperidine ring is then substituted with a 4-methoxyphenyl group through a nucleophilic substitution reaction.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring through a hydroxylation reaction using appropriate reagents such as hydroxylamine hydrochloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Utilizing large reactors to carry out the Mannich reaction and subsequent substitution and hydroxylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Methoxyphenyl)piperidin-4-one.

    Reduction: Formation of 4-(4-Methoxyphenyl)piperidin-4-amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as a muscle relaxant and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-methoxyphenyl)piperidin-4-yl: Similar structure with a chloro group instead of a methoxy group.

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Contains two methoxyphenyl groups and a methyl group.

Uniqueness

4-(4-Methoxyphenyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(4-Methoxyphenyl)piperidin-4-ol, also known as 4-(p-methoxyphenyl)-4-piperidinol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H17_{17}NO, featuring a piperidine core substituted with a methoxyphenyl group. Its structural properties allow it to interact with various biological targets, which is crucial for its pharmacological effects.

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit lipoxygenase enzymes, which play a critical role in inflammatory processes. This inhibition can lead to reduced production of inflammatory mediators, suggesting potential anti-inflammatory applications.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. This interaction is significant for developing treatments for neurological disorders .

Biological Activities

  • Analgesic and Anti-inflammatory Effects :
    • Studies have suggested that this compound possesses analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit lipoxygenase suggests a pathway for reducing pain and inflammation.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may exhibit antibacterial properties against certain Gram-positive bacteria. The mechanism involves inhibiting bacterial growth by interfering with essential cellular processes .
  • Neuroprotective Effects :
    • Given its potential interaction with CNS receptors, there is ongoing research into its neuroprotective capabilities. This includes the possibility of mitigating neurodegenerative conditions such as Alzheimer's disease through modulation of acetylcholinesterase activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of lipoxygenase, correlating with reduced inflammatory markers in vitro.
Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) indicating promising antibacterial properties.
Investigated the compound's effects on acetylcholinesterase inhibition, suggesting potential applications in treating cognitive decline.

Properties

IUPAC Name

4-(4-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFHJSYBDBNFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70532040
Record name 4-(4-Methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70532040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50329-87-8
Record name 4-(4-Methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70532040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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